4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
Overview
Description
4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H4ClNO2. It is a derivative of pyridine and furan, featuring a chlorine atom at the 4-position of the furo[3,2-c]pyridine ring system and an aldehyde functional group at the 2-position.
Preparation Methods
The synthesis of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and furan derivatives.
Cyclization: The furan ring is fused to the pyridine ring through a cyclization reaction, often facilitated by a catalyst under controlled conditions.
Formylation: The aldehyde group is introduced at the 2-position through a formylation reaction, typically using reagents such as formic acid or formamide under acidic conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis
Scientific Research Applications
4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and potential pharmaceutical agents.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde is primarily related to its functional groups:
Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Chlorine Atom:
Molecular Targets: The compound can interact with biological molecules, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde can be compared with similar compounds such as:
4-Chlorofuro[3,2-c]pyridine: Lacks the aldehyde group, making it less reactive in certain condensation reactions.
4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Pyridine-2-carbaldehyde: Lacks the furan ring and chlorine atom, resulting in different chemical properties and uses
Properties
IUPAC Name |
4-chlorofuro[3,2-c]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBUEOUKRFKRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321833 | |
Record name | 4-chlorofuro[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86518-07-2 | |
Record name | 4-Chlorofuro[3,2-c]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86518-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 382283 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086518072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC382283 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chlorofuro[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorofuro[3,2-c]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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